molecular formula C12H18N2O3S B1609838 Oxo sotalol CAS No. 60735-85-5

Oxo sotalol

Cat. No.: B1609838
CAS No.: 60735-85-5
M. Wt: 270.35 g/mol
InChI Key: BKXGLPPAZWSLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxo sotalol is a useful research compound. Its molecular formula is C12H18N2O3S and its molecular weight is 270.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrophysiological Properties and Antiarrhythmic Efficacy

Sotalol, a beta-blocker with unique electrophysiological properties, demonstrates significant antiarrhythmic effects in treating life-threatening ventricular tachyarrhythmias. Intravenous administration of sotalol has shown to prolong the effective refractory period (ERP) across various cardiac tissues, an effect predictive of its efficacy in managing arrhythmias. Oral sotalol effectively suppresses ventricular arrhythmias, indicated by significant reductions in premature ventricular complex counts and arrhythmia episodes, illustrating its potent antiarrhythmic capabilities without leading to significant adverse effects or toxicity (Nademanee et al., 1985).

Applications in Atrial Fibrillation and Flutter

Sotalol has been validated as an effective treatment for atrial fibrillation and flutter, with its dual beta-blocking and class III antiarrhythmic actions playing a crucial role in maintaining sinus rhythm. A double-blind, placebo-controlled study showcased its efficacy in preventing symptomatic recurrence of these arrhythmias, highlighting sotalol's utility in managing atrial fibrillation/flutter, providing a safer and more effective treatment alternative (Benditt et al., 1999).

Pediatric and Young Adult Applications

Sotalol's effectiveness extends to pediatric and young adult populations with refractory arrhythmias, demonstrating an 80% efficacy rate and manageable side effects over long-term use. Its role in this demographic underscores the versatility of sotalol in treating arrhythmias across a wide age range, providing a viable option for arrhythmia management in younger patients (Tanel et al., 1995).

Mechanism of Action

Target of Action

Oxo Sotalol, like its parent compound Sotalol, primarily targets beta-1 adrenoceptors in the myocardium as well as rapid potassium channels . These targets play a crucial role in regulating heart rate and rhythm.

Mode of Action

This compound interacts with its targets by inhibiting beta-1 adrenoceptors and rapid potassium channels. This inhibition slows repolarization, lengthens the QT interval, and slows and shortens conduction of action potentials through the atria . The action of this compound on beta adrenergic receptors lengthens the sinus node cycle and conduction time .

Biochemical Pathways

By blocking beta-1 adrenoceptors, this compound disrupts the normal function of these receptors, leading to a decrease in heart rate and contractility .

Pharmacokinetics

Sotalol is known to be nearly completely absorbed after oral administration and undergoes essentially no first-pass hepatic metabolism . Its absolute bioavailability is 90-100%, and peak plasma concentrations are reached 2-4 hours after an oral dose . Sotalol is primarily eliminated by renal excretion, with approximately 80-90% of a dose being excreted unchanged in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are likely similar to those of Sotalol. It produces a negative inotropic effect that reduces the strength of contractility of muscle cells in the heart . It also extends the QT interval, which is adversely associated with the induction of arrhythmia in patients .

Biochemical Analysis

Biochemical Properties

Oxo sotalol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a competitive inhibitor of the rapid potassium channel, which lengthens the duration of action potentials and the refractory period in the atria and ventricles . This inhibition is more pronounced as the heart rate decreases, which can lead to adverse effects like torsades de pointes at lower heart rates . Additionally, this compound exhibits beta-adrenergic receptor blocking activity, further prolonging action potentials . The interactions with potassium channels and beta-adrenergic receptors are crucial for its antiarrhythmic properties.

Cellular Effects

This compound affects various types of cells and cellular processes. It slows down the heart rate and makes it easier for the heart to pump blood around the body . This compound influences cell signaling pathways by inhibiting beta-1 adrenoceptors in the myocardium and rapid potassium channels, leading to the prolongation of the QT interval and slowing the conduction of action potentials through the atria . These effects can impact gene expression and cellular metabolism, particularly in cardiac cells.

Molecular Mechanism

The molecular mechanism of this compound involves its action as a beta-adrenergic antagonist and potassium channel blocker. It inhibits beta-1 adrenoceptors in the myocardium and rapid potassium channels, which slows repolarization, lengthens the QT interval, and slows and shortens the conduction of action potentials through the atria . The beta-adrenergic receptor blocking activity of this compound further prolongs action potentials, contributing to its antiarrhythmic effects . These actions combine to produce a negative inotropic effect that reduces the strength of contractility of muscle cells in the heart .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable and does not undergo significant degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, prolonged exposure to this compound can lead to the extension of the QT interval and the induction of arrhythmias in patients . These temporal effects highlight the importance of monitoring patients closely when administering this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In dogs and cats, the typical dosage ranges from 1 to 3 milligrams per kilogram of body weight administered orally every 12 hours . At higher doses, this compound can cause adverse effects such as bradycardia, hypotension, and congestive heart failure . These threshold effects underscore the need for careful dosage adjustments to avoid toxic or adverse effects.

Metabolic Pathways

This compound is not metabolized and is excreted primarily in the urine as unchanged sotalol . A small fraction of the dose is excreted in the feces as unchanged sotalol . The compound’s lack of metabolism means that it does not interact significantly with metabolic enzymes or cofactors, and its effects on metabolic flux or metabolite levels are minimal.

Transport and Distribution

This compound is water-soluble, which results in minimal blood-brain barrier penetration . It is distributed to the heart, liver, and kidneys . The compound’s transport and distribution within cells and tissues involve interactions with transporters and binding proteins that facilitate its localization and accumulation in specific organs.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and the plasma membrane of cardiac cells. It does not undergo significant post-translational modifications or targeting signals that direct it to specific compartments or organelles . The localization of this compound within the cytoplasm and plasma membrane is crucial for its activity and function as an antiarrhythmic agent.

Properties

IUPAC Name

N-[4-[2-(propan-2-ylamino)acetyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4-7,9,13-14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXGLPPAZWSLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(=O)C1=CC=C(C=C1)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209552
Record name Oxo sotalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60735-85-5
Record name N-[4-[2-[(1-Methylethyl)amino]acetyl]phenyl]methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60735-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxo sotalol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060735855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxo sotalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(Isopropylaminoacetyl)methanesulfonanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.042
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXO SOTALOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYF9Q60U7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxo sotalol
Reactant of Route 2
Oxo sotalol
Reactant of Route 3
Reactant of Route 3
Oxo sotalol
Reactant of Route 4
Reactant of Route 4
Oxo sotalol
Reactant of Route 5
Reactant of Route 5
Oxo sotalol
Reactant of Route 6
Reactant of Route 6
Oxo sotalol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.